Product packaging for Chlorodecylmercury(Cat. No.:CAS No. 78571-20-7)

Chlorodecylmercury

Cat. No.: B11962087
CAS No.: 78571-20-7
M. Wt: 377.32 g/mol
InChI Key: NWFMTIILEVNTSX-UHFFFAOYSA-M
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Description

Chlorodecylmercury is an organomercury research chemical utilized in specialized synthetic and experimental applications. Organomercury compounds have historically been used in organic synthesis, for example as intermediates or reagents in transformations, though their use has declined in favor of less toxic alternatives. These compounds function by transferring their organic group, such as the decyl chain in this compound, to other molecules. Mercury compounds, in general, exert their effects by binding with high affinity to sulfhydryl groups in proteins and enzymes, which can disrupt cellular function. As with all mercury-based substances, this compound is highly toxic and requires strict safety precautions. It is a hazard to the environment and can cause severe damage to organs, including the kidneys and the central nervous system, through mechanisms that may involve oxidative stress and mitochondrial dysfunction . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21ClHg B11962087 Chlorodecylmercury CAS No. 78571-20-7

Properties

CAS No.

78571-20-7

Molecular Formula

C10H21ClHg

Molecular Weight

377.32 g/mol

IUPAC Name

chloro(decyl)mercury

InChI

InChI=1S/C10H21.ClH.Hg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q;;+1/p-1

InChI Key

NWFMTIILEVNTSX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[Hg]Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Alkylmercury Compounds

Carbon-Mercury Bond Cleavage Mechanisms

The cleavage of the C-Hg bond is a central feature of organomercury chemistry. This process can be initiated by electrophilic attack (protolysis) or through specific enzymatic catalysis, representing key pathways for the degradation and transformation of these compounds in biological and environmental systems.

Protolytic cleavage involves the breaking of the C-Hg bond by a proton source, such as an acid. This reaction is a form of electrophilic substitution at a saturated carbon atom. For an alkylmercury halide like chlorodecylmercury (RHgX), the general reaction can be represented as:

R-Hg-X + H⁺ → R-H + HgX⁺

The kinetic stability of the C-Hg bond towards protolysis can be significantly influenced by the coordination environment of the mercury atom. columbia.edu An increase in the coordination number of mercury can promote the cleavage of the C-Hg bond. columbia.edu For instance, studies on model compounds have shown that increasing coordination at the mercury center facilitates protolytic cleavage under milder conditions. columbia.edu

Furthermore, certain molecules can actively induce this cleavage. Selenium-containing compounds, for example, have been shown to react with methylmercury (B97897) halides, leading to the elimination of methane (B114726) through the protolytic cleavage of the Hg-C bond. nih.govnih.govfigshare.com This reactivity is relevant to mercury detoxification mechanisms, where selenoproteins may play a role in demethylating organomercurials. nih.govnih.gov The mechanism can involve the initial formation of an adduct, which then undergoes either intramolecular or intermolecular protolytic cleavage. nih.gov

In many bacteria, resistance to organomercurials is conferred by the mer operon, which encodes a set of enzymes for mercury detoxification. nih.gov The key enzyme responsible for cleaving the C-Hg bond is the organomercurial lyase, MerB. ebi.ac.uk This enzyme catalyzes the protonolysis of the C-Hg bond across a wide range of organomercurials, including primary alkyl, vinyl, and aryl compounds, to produce a hydrocarbon and inorganic mercury(II) (Hg²⁺). ebi.ac.uk

The catalytic mechanism of MerB has been extensively studied and relies on a specific arrangement of amino acid residues within its active site. acs.orgornl.gov Key findings from mechanistic studies are summarized below:

Active Site Composition : The active site of MerB contains two strictly conserved cysteine residues (Cys96 and Cys159) and an aspartic acid residue (Asp99) that are essential for catalysis. ornl.gov

Reaction Mechanism : The cleavage does not occur via direct protonation by a cysteine residue. acs.orgornl.gov Instead, a two-step mechanism is favored. ornl.gov First, one of the cysteine residues donates a proton to Asp99. This allows both cysteine thiolates to coordinate with the mercury atom of the substrate (e.g., this compound). acs.orgornl.gov

Rate-Limiting Step : In the rate-limiting transition state, the protonated Asp99 acts as the proton donor, transferring the proton to the nascent carbanion of the leaving alkyl group. acs.org This concerted action cleaves the C-Hg bond, releasing the alkane (decane in this case) and leaving Hg(II) coordinated to the cysteine residues. ebi.ac.uk

Enzymatic Role : MerB lowers the activation energy for the protonolysis reaction by redistributing electron density into the leaving organic group and away from the catalytic proton in the transition state. acs.orgornl.govornl.gov The Hg(II) product is subsequently passed to another enzyme, mercuric reductase (MerA), for reduction to volatile elemental mercury (Hg⁰). nih.govresearchgate.net

Active Site Residue Proposed Role in Catalysis
Cys96 Binds to the mercury atom of the substrate; acts as a proton donor to Asp99. ebi.ac.ukacs.orgornl.gov
Cys159 Binds to the mercury atom of the substrate; acts as a proton donor to Asp99. acs.orgornl.gov
Asp99 Acts as a proton shuttle: first accepts a proton from a cysteine (acting as a base), then donates it to the leaving alkyl group (acting as an acid). ebi.ac.ukacs.orgornl.gov

Free Radical Reactions of Organomercurials

The relatively weak C-Hg bond can also undergo homolytic cleavage upon heating or photolysis, leading to the formation of free radicals. libretexts.org This reactivity makes organomercurials useful reagents in certain synthetic applications, although their toxicity limits widespread use. libretexts.org

There are two primary methods for generating alkyl radicals from organomercury compounds: libretexts.org

Photochemical Homolysis : The C-Hg bond can be cleaved directly by photolysis (exposure to light), resulting in the formation of an alkyl radical and a mercury-centered radical. libretexts.org This method is a classic approach for generating unstabilized alkyl radicals. nih.gov R-Hg-X + hν → R• + •Hg-X

Hydride-Induced Decomposition : Organomercury halides can react with hydride sources, such as sodium borohydride (B1222165) (NaBH₄), to form an unstable organomercury hydride intermediate (RHgH). libretexts.orgwikipedia.org These hydrides possess an exceptionally weak C-Hg bond and readily decompose to generate an alkyl radical. libretexts.orgwikipedia.org This method has been widely used in free radical chain reactions. acs.org R-Hg-X + NaBH₄ → [R-Hg-H] → R• + H• + Hg⁰

The resulting alkyl radicals, such as the decyl radical from this compound, are highly reactive intermediates that can participate in a variety of subsequent reactions. libretexts.org

Once generated, alkyl radicals can be terminated through two main pathways: coupling (recombination) and disproportionation. wikipedia.org

Radical Coupling : Two alkyl radicals can combine to form a new carbon-carbon bond. In the case of the decyl radical (C₁₀H₂₁•), coupling would result in the formation of eicosane. 2 C₁₀H₂₁• → C₂₀H₄₂ (Eicosane)

Radical Disproportionation : This process involves two radicals reacting to form two different non-radical products. wikipedia.org One radical abstracts a hydrogen atom from the other, which in turn forms a double bond. For the decyl radical, this would yield one molecule of decane (B31447) (an alkane) and one molecule of decene (an alkene). wikipedia.org This type of reaction is generally exothermic and proceeds rapidly. wikipedia.org 2 C₁₀H₂₁• → C₁₀H₂₂ (Decane) + C₁₀H₂₀ (Decene)

The ratio of disproportionation to coupling depends on the structure of the alkyl radical and the reaction conditions.

Exchange Reactions of Organomercury Species

Organomercury compounds can undergo exchange reactions where the organic groups or the anionic ligands are transferred between metal centers. acs.org These reactions can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

A significant type of exchange is transmetalation, where an organic group is transferred from mercury to a different metal. For example, organomercurials can react with more electropositive metals like aluminum to form a new organometallic compound and elemental mercury. wikipedia.org

3 R₂Hg + 2 Al → 2 R₃Al + 3 Hg

This reactivity highlights the utility of organomercurials as alkylating agents in organometallic synthesis. wikipedia.org The exchange of organic groups can also occur between different organomercury compounds, leading to an equilibrium mixture of products in solution.

Halogenation Reactions Involving Organomercury Compounds

Organomercury compounds, including alkylmercury halides like this compound, are known to react with halogens, resulting in the cleavage of the carbon-mercury (C-Hg) bond. wikipedia.orgchemeurope.com This reaction is a versatile method for the synthesis of organic halides. The process involves the treatment of the organomercurial with a halogen, such as bromine (Br₂) or iodine (I₂), which leads to the formation of the corresponding organic halide and a mercury halide salt. wikipedia.org

For instance, the reaction of an organomercury acetate (B1210297) with bromine yields an alkyl bromide. chemeurope.com A general representation of the halogenation of an alkylmercury chloride can be depicted as:

R-Hg-Cl + X₂ → R-X + HgClX (where R = decyl group, X = Br, I)

This reactivity underscores the utility of organomercurials as synthetic intermediates. The C-Hg bond, while stable to air and moisture, is susceptible to cleavage by electrophilic agents like halogens. chemeurope.com The reaction proceeds through a well-controlled mechanism, making it a reliable transformation in organic synthesis. wikipedia.org

Reactant TypeHalogenating Agent (X₂)Product 1 (Organic Halide)Product 2 (Mercury Salt)Reference
Alkylmercury Chloride (R-Hg-Cl)Bromine (Br₂)Alkyl Bromide (R-Br)Mercury(II) bromochloride (HgClBr) wikipedia.org
Alkylmercury Chloride (R-Hg-Cl)Iodine (I₂)Alkyl Iodide (R-I)Mercury(II) chloroiodide (HgClI) wikipedia.org
Alkylmercury Acetate (R-Hg-OAc)Bromine (Br₂)Alkyl Bromide (R-Br)Mercury(II) bromoacetate (B1195939) (BrHgOAc) chemeurope.com

Palladium-Catalyzed Transformations Utilizing Organomercurials

Organomercury compounds serve as effective reagents in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C) bonds. wikipedia.orgnobelprize.org In these transformations, the organomercurial acts as the source of the organic nucleophile that is transferred to the palladium center in a key step known as transmetalation. libretexts.org

The general catalytic cycle for these reactions involves three primary steps:

Oxidative Addition : An organic halide (R'-X) reacts with a Palladium(0) complex, forming an organopalladium(II) intermediate. libretexts.org

Transmetalation : The organomercury compound (R-Hg-X, such as this compound) transfers its organic group (the decyl group) to the palladium complex, displacing the halide and forming a diorganopalladium(II) species. nih.gov

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (R-R') and regenerating the Palladium(0) catalyst. libretexts.org

Historically, the Heck reaction, one of the earliest palladium-catalyzed C-C bond-forming reactions, was initially developed using organomercury compounds as the organometallic partner. nih.gov While other organometallic reagents are now more common, the smooth transmetalation from organomercurials remains a notable feature. nih.gov Palladium catalysis allows for the coupling of organomercurials with a variety of organic halides and triflates under mild conditions, tolerating a wide range of functional groups. nobelprize.orgnih.gov

Named ReactionOrganometallic ReagentElectrophileBond FormedKey Mechanistic StepReference
Heck Reaction (original)Organomercurial (R-HgX)AlkeneC-CTransmetalation nih.gov
Suzuki CouplingOrganoboron CompoundAryl/Vinyl HalideC-CTransmetalation nobelprize.orglibretexts.org
Stille CouplingOrganotin CompoundAryl/Vinyl HalideC-CTransmetalation libretexts.orglibretexts.org
Negishi CouplingOrganozinc CompoundAryl/Vinyl HalideC-CTransmetalation nobelprize.orglibretexts.org

Reactivity with Nucleophilic Biological Ligands (e.g., Cytosine)

The mercury atom in organomercury compounds is a soft Lewis acid, exhibiting a strong affinity for soft nucleophiles, particularly sulfur and nitrogen atoms found in biological molecules. nih.govlibretexts.org This inherent reactivity drives the interaction of compounds like this compound with biological ligands.

One of the most well-documented interactions is with the nucleobases of nucleic acids. Specifically, mercury(II) can react with cytosine and uracil (B121893) at the C5 position through an electrophilic aromatic substitution mechanism. nih.gov This mercuration reaction occurs under relatively mild conditions, such as with aqueous mercuric acetate at a pH of 6.0 and 50°C, which are conditions that nucleic acids can tolerate. nih.gov The C5 atom of cytosine is an electron-rich, nucleophilic site readily attacked by the electrophilic mercury center. nih.gov

Beyond nucleobases, the sulfhydryl (-SH) group of the amino acid cysteine is a primary target for organomercury compounds. libretexts.org The high affinity of mercury for sulfur leads to the formation of stable mercury-cysteine complexes. libretexts.org This interaction is a key mechanism of toxicity, as the binding of mercury to cysteine residues in enzymes and other proteins can disrupt their structure and function. libretexts.org

Biological LigandNucleophilic Atom/SiteType of InteractionReference
CytosineCarbon-5 (C5)Electrophilic Aromatic Substitution nih.gov
UracilCarbon-5 (C5)Electrophilic Aromatic Substitution nih.gov
CysteineSulfur (in sulfhydryl group)Coordinate Bond Formation libretexts.org
Proteins (general)Sulfur (in cysteine residues)Coordinate Bond Formation libretexts.org

Advanced Characterization Techniques for Alkylmercury Compounds

Vibrational Spectroscopy for Structural Elucidation (e.g., Raman and Infrared Spectroscopy)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful tool for the structural elucidation of alkylmercury compounds by probing their molecular vibrations. These techniques provide a detailed fingerprint of the molecule, allowing for the identification of functional groups and the characterization of chemical bonds.

In the case of chlorodecylmercury (CH₃(CH₂)₉HgCl), the vibrational spectrum is dominated by the modes of the n-decyl chain, with specific frequencies corresponding to the C-H and C-C stretching and bending vibrations. Additionally, the spectrum will feature characteristic vibrations of the C-Hg and Hg-Cl bonds.

Infrared (IR) Spectroscopy: The IR spectrum of a long-chain alkylmercury halide is expected to show strong absorptions corresponding to the various vibrational modes of the alkyl chain. For instance, the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) and methyl (CH₃) groups typically appear in the 2800–3000 cm⁻¹ region. Bending vibrations of the CH₂ and CH₃ groups are observed in the 1300–1500 cm⁻¹ range. The C-C stretching vibrations occur at lower frequencies, generally between 800 and 1200 cm⁻¹. The Hg-C stretching vibration is expected to be found in the 500–600 cm⁻¹ region, while the Hg-Cl stretching vibration will appear at a lower frequency, typically in the range of 300–400 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching vibrations are also prominent in the Raman spectrum. Due to the polarizability of the C-Hg and Hg-Cl bonds, their stretching vibrations are expected to give rise to strong and easily identifiable Raman signals. For alkylmercury halides, the symmetric Hg-C stretching mode is a particularly characteristic and intense feature in the Raman spectrum. cdnsciencepub.com The analysis of aqueous solutions of chloride salts by Raman spectroscopy can also provide insights into the behavior of the Hg-Cl bond in different environments. ualberta.ca

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
C-H Stretch (alkyl)2800 - 3000IR, Raman
C-H Bend (alkyl)1300 - 1500IR
C-C Stretch (alkyl)800 - 1200IR, Raman
Hg-C Stretch500 - 600IR, Raman
Hg-Cl Stretch300 - 400IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed molecular analysis of organomercury compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹⁹Hg NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the n-decyl chain. The protons of the methyl (CH₃) group at the end of the chain would appear as a triplet at the highest field (lowest ppm value), typically around 0.9 ppm. The methylene (CH₂) groups adjacent to each other would appear as a complex multiplet in the region of 1.2–1.7 ppm. The methylene group directly attached to the mercury atom (α-CH₂) would be the most deshielded and is expected to resonate at a lower field, likely in the range of 2.0-2.5 ppm, appearing as a triplet. Modern machine learning approaches can also be used to predict ¹H NMR chemical shifts with high accuracy. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms of the decyl chain. The terminal methyl carbon would resonate at the highest field (around 14 ppm). The internal methylene carbons would appear in the range of 22–32 ppm. The carbon atom directly bonded to the mercury (Cα) would be significantly deshielded and is expected to appear at a lower field. oregonstate.edu

¹⁹⁹Hg NMR Spectroscopy: ¹⁹⁹Hg NMR is a highly sensitive probe of the electronic environment around the mercury atom. chemrxiv.org The chemical shift of ¹⁹⁹Hg spans a very wide range, making it a powerful tool for distinguishing between different mercury species. For alkylmercury chlorides, the ¹⁹⁹Hg chemical shift is influenced by the nature of the alkyl group and the solvent. nih.govresearchgate.net The chemical shift for this compound is expected to fall within the established range for R-Hg-Cl compounds. For instance, saturated solutions of mercuric chloride (HgCl₂) in D₂O and DMSO-d₆ have been reported with ¹⁹⁹Hg chemical shifts of -1550 ppm and -1501.6 ppm, respectively, relative to dimethylmercury (B1214916). nih.gov

NucleusGroupExpected Chemical Shift (ppm)
¹H-CH₃~0.9 (triplet)
-(CH₂)₈-1.2 - 1.7 (multiplet)
-CH₂-Hg2.0 - 2.5 (triplet)
¹³C-CH₃~14
-(CH₂)₈-22 - 32
-CH₂-Hg>35
¹⁹⁹HgR-Hg-Cl-1400 to -1600 (relative to (CH₃)₂Hg)

Mass Spectrometry Techniques in Organomercury Speciation and Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of organomercury compounds, even at trace levels. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common technique that often leads to extensive fragmentation, providing valuable structural information. libretexts.org

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. Due to the isotopic distribution of mercury and chlorine, this peak would be accompanied by a characteristic pattern of isotopic peaks. The fragmentation of the molecular ion is expected to follow predictable pathways. A common fragmentation pattern for long-chain alkanes involves the loss of alkyl fragments, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

In the case of this compound, significant fragmentation pathways would likely include:

α-cleavage: Cleavage of the C-C bond adjacent to the mercury atom.

Loss of the alkyl chain: Cleavage of the C-Hg bond, resulting in a [HgCl]⁺ fragment.

Loss of chlorine: Cleavage of the Hg-Cl bond, resulting in a [C₁₀H₂₁Hg]⁺ fragment.

Fragment IonExpected m/z (for most abundant isotopes)Description
[CH₃(CH₂)₉HgCl]⁺~378Molecular Ion
[HgCl]⁺~237Loss of decyl radical
[CH₃(CH₂)₉Hg]⁺~343Loss of chlorine radical
[CnH₂n₊₁]⁺ (n < 10)VariableFragments from the alkyl chain

X-ray Diffraction Studies on Organomercury Crystal Structures

Organomercury halides of the type RHgX, where R is an alkyl group and X is a halogen, typically exhibit a linear or nearly linear C-Hg-X arrangement. rsc.org The crystal structure of methylmercuric chloride, for example, has been determined and confirms this linear geometry. rsc.org Similarly, the crystal structure of mercuric chloride (HgCl₂) also shows a linear Cl-Hg-Cl arrangement. materialsproject.org

Structural ParameterExpected ValueBasis of Estimation
C-Hg Bond Length~2.1 ÅAnalogy with methylmercuric chloride
Hg-Cl Bond Length~2.3 ÅAnalogy with mercuric chloride materialsproject.org
C-Hg-Cl Bond Angle~180°General for RHgX compounds rsc.org
Crystal SystemLikely Orthorhombic or MonoclinicCommon for long-chain alkyl compounds

Environmental Transformation Pathways of Alkylmercury Compounds

Biogeochemical Cycling of Mercury and Alkylmercury Interconversions in Environmental Compartments

The biogeochemical cycling of mercury involves a complex series of transformations and transport mechanisms between the atmosphere, water, soil, and biota. nih.govnih.gov This cycle includes the conversion of inorganic mercury to various organic forms and vice versa. Human activities have significantly altered the global mercury cycle, leading to increased deposition in various ecosystems. nih.gov The primary focus of research in this area has been on the interconversion between inorganic mercury and methylmercury (B97897), as this is the form that most readily enters the food chain. nih.govlibretexts.org There is no specific information available detailing the biogeochemical cycling of chlorodecylmercury, its partitioning in different environmental compartments, or its interconversion with other mercury species.

Microbial Transformation Processes

Microorganisms play a crucial role in the transformation of mercury compounds in the environment. These processes are central to the formation and degradation of toxic methylmercury.

Methylation of Inorganic Mercury Species by Microorganisms

The microbial methylation of inorganic mercury is a key process in the mercury cycle, leading to the formation of highly toxic methylmercury. wikipedia.orgresearchgate.net This process is primarily carried out by anaerobic bacteria, such as sulfate-reducing and iron-reducing bacteria, which possess the hgcA and hgcB genes essential for methylation. nih.govacs.org The rate of methylation is influenced by various environmental factors, including the availability of inorganic mercury, microbial activity, and the presence of specific organic matter. harvard.edu While the general mechanisms of microbial mercury methylation are understood, there are no studies specifically investigating or documenting the microbial methylation pathways that might lead to the formation of a ten-carbon alkylmercury compound like decylmercury from inorganic mercury.

Demethylation Pathways (e.g., Mer-B and Mer-A Gene Mediated Processes)

Microbial demethylation is a critical process for detoxifying methylmercury in the environment. nih.gov This can occur through two primary pathways: oxidative demethylation and reductive demethylation. The reductive pathway is well-studied and involves the mer operon, particularly the genes merB and merA. researchgate.netnih.gov The merB gene codes for an organomercurial lyase that cleaves the carbon-mercury bond in methylmercury, producing methane (B114726) and inorganic mercury (Hg(II)). nih.govresearchgate.net The merA gene then encodes for a mercuric reductase that reduces Hg(II) to the less toxic and more volatile elemental mercury (Hg(0)). researchgate.net There is no information on whether these enzymatic systems can act on and degrade long-chain alkylmercury compounds such as this compound.

Abiotic Transformation Processes

In addition to microbial processes, abiotic factors can also lead to the transformation of mercury compounds in the environment.

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is a significant abiotic process for the breakdown of methylmercury in sunlit surface waters. This process can occur through direct photolysis, where the methylmercury molecule itself absorbs light energy, or indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals. The presence of dissolved organic matter can influence photodegradation rates.

Direct Photolysis of Alkylmercury Compounds

Direct photolysis involves the absorption of photons by the alkylmercury compound, leading to the cleavage of the carbon-mercury bond. The efficiency of this process is dependent on the light-absorbing properties of the specific organomercury molecule. While this is a known degradation pathway for methylmercury, no studies have been found that investigate the direct photolysis of this compound or determine its susceptibility to degradation by sunlight in the environment.

Photo-induced Cleavage of Carbon-Mercury Bonds

The environmental transformation of organomercury compounds, including long-chain alkylmercury species analogous to this compound, is significantly influenced by photochemical reactions. Solar radiation can induce the cleavage of the covalent bond between carbon and mercury, a process known as photolysis or photodegradation. This cleavage is a critical pathway for the decomposition of toxic organomercurials into less bioaccumulative, though still potentially harmful, inorganic mercury species.

The photo-induced cleavage of the carbon-mercury bond in alkylmercury compounds is primarily driven by the absorption of ultraviolet (UV) radiation. This energy absorption excites the molecule, leading to the homolytic fission of the C-Hg bond. The result of this cleavage is the formation of an alkyl radical and a mercury-containing radical. In aqueous environments, these reactive intermediates can undergo further reactions. For instance, the alkyl radical can react with dissolved oxygen to form various oxidation products, while the mercury radical can be further reduced to elemental mercury (Hg(0)) or oxidized to inorganic mercury (Hg(II)).

Several factors can influence the rate of photo-induced cleavage of the carbon-mercury bond. The presence of dissolved organic matter (DOM) in natural waters can have a dual effect. On one hand, DOM can act as a photosensitizer, absorbing light and transferring the energy to the alkylmercury compound, thereby accelerating its degradation. On the other hand, DOM can also attenuate light penetration into the water column, effectively shielding the alkylmercury compound from photolysis. The specific chemical composition of the DOM and the wavelength of the incident light are crucial in determining the net effect.

The quantum yield of photolysis, which is a measure of the efficiency of a photochemical reaction, for alkylmercury compounds can vary depending on the specific compound and the environmental matrix. While specific data for this compound is not available, studies on other alkylmercury compounds indicate that photolysis is a significant degradation pathway in sunlit surface waters.

Chemical Redox Transformations of Mercury Species

This compound, as an organomercurial, can be involved in a series of chemical redox transformations that influence its fate and transport in the environment. These transformations involve the change in the oxidation state of the mercury atom, primarily between the mercuric (Hg(II)) state in the organomercury compound, the mercurous (Hg(I)) state, and the elemental (Hg(0)) state.

Oxidation: The carbon-mercury bond in this compound can be susceptible to oxidative cleavage by various oxidizing agents present in the environment. These can include reactive oxygen species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are photochemically produced in natural waters. The oxidation of the organic moiety can destabilize the C-Hg bond, leading to the release of inorganic Hg(II).

Reduction: Conversely, the mercury in this compound can undergo reduction. Abiotic reduction of organomercurials is less common than the reduction of inorganic mercury, but it can occur under specific conditions. For example, in anoxic environments, strong reducing agents may facilitate the cleavage of the C-Hg bond and the subsequent reduction of Hg(II) to Hg(0). Humic substances, which are components of dissolved organic matter, have been shown to mediate the reduction of inorganic mercury and may also play a role in the transformation of organomercury compounds.

The redox potential of the environment is a critical factor governing these transformations. In oxidizing environments, such as well-aerated surface waters, oxidative degradation pathways are more likely to dominate. In reducing environments, such as anoxic sediments, reductive processes may become more significant.

Environmental Partitioning and Transport of Alkylmercury Species

The environmental distribution of this compound is governed by its partitioning behavior between different environmental compartments, including water, soil, sediment, and air. As a long-chain alkylmercury compound, its physicochemical properties, particularly its hydrophobicity, play a crucial role in this partitioning.

Partitioning Behavior: Due to the long decyl alkyl chain, this compound is expected to be a highly hydrophobic and lipophilic compound. This means it will have a low solubility in water and a high affinity for organic matter. Consequently, in aquatic systems, this compound is likely to adsorb strongly to suspended particulate matter and sediment rich in organic carbon. Its octanol-water partition coefficient (Kow) is predicted to be high, indicating a strong tendency to partition into fatty tissues of organisms, leading to bioaccumulation and biomagnification in aquatic food webs.

Transport: The transport of this compound in the environment is closely linked to its partitioning behavior. In aquatic environments, its transport will be predominantly associated with the movement of suspended sediments. In soil, its mobility is expected to be low due to strong adsorption to soil organic matter. Volatilization of long-chain alkylmercury compounds like this compound is generally considered to be low due to their low vapor pressure. However, atmospheric transport can occur through the movement of contaminated soil dust or aerosols.

The following table summarizes the expected partitioning and transport characteristics of this compound based on the general behavior of long-chain alkylmercury compounds.

Environmental CompartmentExpected Partitioning Behavior of this compoundPrimary Transport Mechanism
Water Low solubility; strong adsorption to suspended solids and sediment.Transport with suspended particulate matter.
Soil/Sediment Strong adsorption to organic matter; low mobility in porewater.Resuspension of sediments; erosion of contaminated soils.
Biota High potential for bioaccumulation in fatty tissues.Trophic transfer through the food web.
Air Low volatility.Transport of contaminated dust and aerosols.

Influence of Environmental Factors on Alkylmercury Transformation Kinetics

The rates of transformation of alkylmercury compounds, including this compound, are significantly influenced by a variety of environmental factors. These factors can affect both the biotic and abiotic degradation pathways.

pH: The pH of the surrounding medium can influence the speciation and bioavailability of mercury compounds. For instance, pH can affect the adsorption of this compound to soil and sediment particles, thereby altering its availability for microbial degradation or photochemical reactions. In some cases, acidic conditions have been shown to enhance the abiotic degradation of certain organomercurials. researchgate.net

Temperature: Temperature affects the rates of most chemical and biological reactions. An increase in temperature generally leads to an increase in the rate of microbial metabolism, which can enhance the biodegradation of this compound. Similarly, the rates of abiotic degradation reactions, such as photolysis and chemical redox transformations, are also temperature-dependent.

Redox Potential: The redox potential (Eh) of an environment is a measure of its tendency to accept or donate electrons and is a critical factor in mercury transformations. researchgate.net In oxidizing environments (high Eh), oxidative degradation of the alkyl chain and the carbon-mercury bond is favored. In reducing environments (low Eh), such as anoxic sediments, reductive cleavage of the C-Hg bond and the formation of elemental mercury may occur.

Organic Matter: Dissolved and particulate organic matter can have a complex influence on the transformation of this compound. As mentioned earlier, dissolved organic matter can act as a photosensitizer or a light attenuator in photolysis reactions. epa.gov Organic matter in soil and sediment provides a major binding phase for hydrophobic compounds like this compound, which can reduce its bioavailability but also create localized environments where microbial degradation can occur. The composition of the organic matter is also important, with humic and fulvic acids known to play a role in mercury speciation and transformation. pjoes.com

The table below provides a summary of the influence of these key environmental factors on the transformation kinetics of long-chain alkylmercury compounds.

Environmental FactorInfluence on Transformation Kinetics of this compound
pH Affects adsorption, bioavailability, and rates of abiotic degradation. researchgate.net
Temperature Increases rates of both biotic and abiotic degradation reactions.
Redox Potential Determines whether oxidative or reductive transformation pathways dominate. researchgate.net
Organic Matter Influences photolysis rates, bioavailability through sorption, and can mediate redox reactions. epa.govpjoes.com

Theoretical and Computational Chemistry Approaches for Organomercury Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the molecular and electronic characteristics of organomercury compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Table 1: Representative Functionals and Basis Sets in DFT Studies of Organomercury Compounds

FunctionalBasis SetTypical Application
M06-2Xdef2-TZVPGeometry optimization, thermochemistry
B3LYPLANL2DZStructural and electronic properties
PBE0aug-cc-pVTZHigh-accuracy energy calculations

This table is interactive and can be sorted by clicking on the column headers.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. In organomercury compounds, the HOMO is typically associated with the Hg-C bond, while the LUMO is often located on the mercury atom, indicating its susceptibility to nucleophilic attack. The energy gap can provide insights into the kinetic stability of the compound. A smaller gap suggests higher reactivity. Computational studies on related organomercury compounds help in predicting these properties for chlorodecylmercury.

Computational Modeling of Organomercury Reaction Mechanisms

Computational chemistry is instrumental in elucidating the reaction mechanisms of organomercury compounds. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway. digitellinc.com For example, DFT calculations have been used to study the reaction pathways of dimethylmercury (B1214916) with hydroxyl radicals, identifying the most kinetically favorable channels. digitellinc.com Such studies are vital for understanding the degradation and transformation of organomercury compounds in various environments. digitellinc.comberscience.org While specific mechanistic studies on this compound are scarce, the general mechanisms of ligand exchange, transmetalation, and redox reactions involving other organomercurials can be computationally modeled to predict its reactivity.

Prediction Systems for Environmental Transformation Products of Organomercury Species

The environmental fate of organomercury compounds is a significant concern due to their toxicity. nih.govrsc.orgfrontiersin.org Computational models are being developed to predict the transformation products of these compounds in the environment. ornl.gov These systems often combine quantum chemical calculations with environmental parameters to simulate processes like photolytic degradation, microbial metabolism, and abiotic degradation. nih.govrsc.org For instance, understanding the methylation and demethylation processes is crucial for predicting the formation of highly toxic methylmercury (B97897) from other organomercury precursors. nih.govrsc.org While predictive models for the complete environmental pathway of this compound are not yet established, the foundational knowledge from studies on other organomercurials provides a basis for developing such systems. ornl.gov

Q & A

Q. What interdisciplinary approaches are needed to study this compound’s role in mercury cycling?

  • Methodological Answer :
  • Environmental Chemistry : Track Hg speciation in sediment cores using synchrotron XANES.
  • Microbiology : Isolate Hg-resistant bacteria to study biodegradation pathways.
  • Policy Integration : Align lab findings with regulatory frameworks (e.g., Minamata Convention) .

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